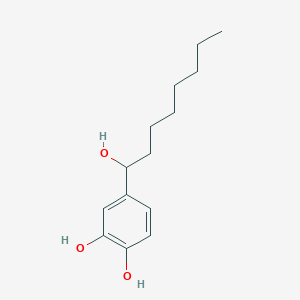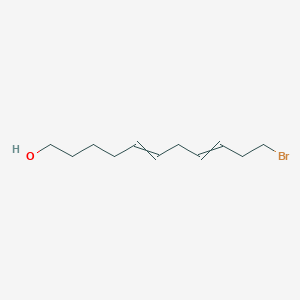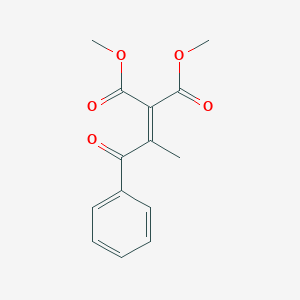![molecular formula C23H43N3O2 B14284514 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 138449-02-2](/img/structure/B14284514.png)
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound characterized by a pyrimidine ring substituted with an octadecylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyrimidine derivatives with octadecylamine. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with octadecylamine in the presence of a suitable catalyst, such as lithium iodide, under controlled temperature conditions (50-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Uracil: Pyrimidine-2,4(1H,3H)-dione, a naturally occurring metabolite involved in pyrimidine biosynthesis.
Thymine: 5-Methylpyrimidine-2,4(1H,3H)-dione, another naturally occurring pyrimidine derivative.
Fluorouracil: A synthetic pyrimidine analog used as an anticancer agent.
Uniqueness
6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific applications in various fields.
Propiedades
Número CAS |
138449-02-2 |
|---|---|
Fórmula molecular |
C23H43N3O2 |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
6-[(octadecylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21-19-22(27)26-23(28)25-21/h19,24H,2-18,20H2,1H3,(H2,25,26,27,28) |
Clave InChI |
GLLJBQNNOBGFOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCC1=CC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


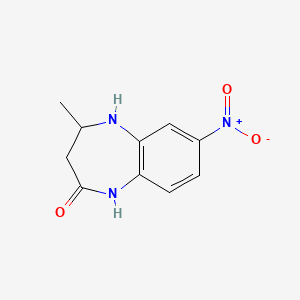
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
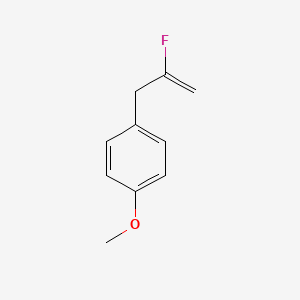

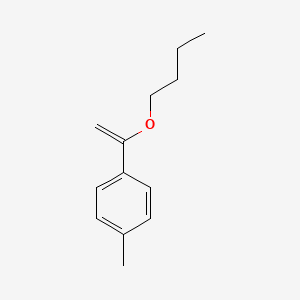
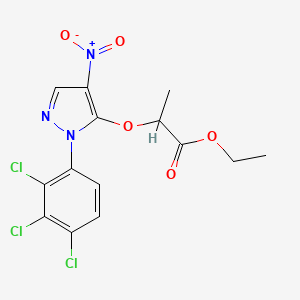
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)


![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
